molecular formula C20H23N7O2S B10929993 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10929993
M. Wt: 425.5 g/mol
InChI Key: SNDPECNUMBGSBX-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the ethylsulfanyl, methoxyphenyl, and pyrazolyl substituents through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(ETHYLSULFANYL)-1-METHYL-1H-IMIDAZOL-5-YLMETHANOL: Shares the ethylsulfanyl group but differs in the core structure.

    N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: Lacks the ethylsulfanyl group.

Uniqueness

The uniqueness of 2-(ETHYLSULFANYL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and the triazolopyrimidine core, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H23N7O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-(2-methylpyrazol-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H23N7O2S/c1-5-30-20-24-19-22-12(2)16(17(27(19)25-20)14-10-11-21-26(14)3)18(28)23-13-8-6-7-9-15(13)29-4/h6-11,17H,5H2,1-4H3,(H,23,28)(H,22,24,25)

InChI Key

SNDPECNUMBGSBX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=NN4C

Origin of Product

United States

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